molecular formula C9H6N2O2 B13195336 5-(Pyrimidin-5-yl)furan-2-carbaldehyde CAS No. 342600-58-2

5-(Pyrimidin-5-yl)furan-2-carbaldehyde

Cat. No.: B13195336
CAS No.: 342600-58-2
M. Wt: 174.16 g/mol
InChI Key: TWJSPIIJOLBLDQ-UHFFFAOYSA-N
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Description

5-(Pyrimidin-5-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C9H6N2O2 and a molecular weight of 174.16 g/mol . This compound is characterized by the presence of a pyrimidine ring attached to a furan ring, which is further substituted with an aldehyde group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrimidin-5-yl)furan-2-carbaldehyde typically involves the reaction of pyrimidine derivatives with furan-2-carbaldehyde under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the pyrimidine and furan rings .

Industrial Production Methods

. These methods often involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrimidin-5-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 5-(Pyrimidin-5-yl)furan-2-carboxylic acid.

    Reduction: 5-(Pyrimidin-5-yl)furan-2-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Pyrimidin-5-yl)furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Pyrimidin-5-yl)furan-2-carbaldehyde is not fully elucidated, but it is believed to interact with various molecular targets and pathways. The compound’s biological activity is likely due to its ability to form covalent bonds with nucleophilic sites in biomolecules, leading to alterations in their function . Further research is needed to fully understand the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyrimidin-5-yl)furan-2-carbaldehyde is unique due to the specific positioning of the pyrimidine and furan rings, which imparts distinct chemical and biological properties

Properties

CAS No.

342600-58-2

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

5-pyrimidin-5-ylfuran-2-carbaldehyde

InChI

InChI=1S/C9H6N2O2/c12-5-8-1-2-9(13-8)7-3-10-6-11-4-7/h1-6H

InChI Key

TWJSPIIJOLBLDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C2=CN=CN=C2)C=O

Origin of Product

United States

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